![molecular formula C18H17N3O4S2 B6566863 methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021220-50-7](/img/structure/B6566863.png)

methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a discussion of how the compound can be synthesized from its constituent elements or from other compounds. It might also include a discussion of the yield and efficiency of the synthesis process .Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo, and the products of those reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate can serve as an organoboron reagent in SM coupling reactions, leading to the synthesis of diverse biaryl compounds .

Hydromethylation Reactions

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate can participate in hydromethylation reactions. These transformations involve the addition of a hydrogen atom across a carbon-carbon double bond. For instance, when paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a valuable and previously unknown transformation .

Cytotoxicity Studies

Researchers have investigated the cytotoxic effects of methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate using the MTT assay. This assay evaluates the compound’s impact on lung cancer (A549) and normal lung (Wi38) cell lines .

Antibacterial Activity

In 2020, Altintop et al. synthesized a series of 4-benzonitrile derivatives, including methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate. These derivatives were screened for in vitro activity against various bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Candida albicans .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-10-5-6-11(17(23)24-2)8-13(10)21-15(19)14(27-18(21)26)16(22)20-9-12-4-3-7-25-12/h3-8H,9,19H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWQJVUGIUCZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566781.png)

![2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6566784.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6566796.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B6566799.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6566806.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6566816.png)

![methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566822.png)

![methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566823.png)

![methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566826.png)

![methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566834.png)

![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566884.png)

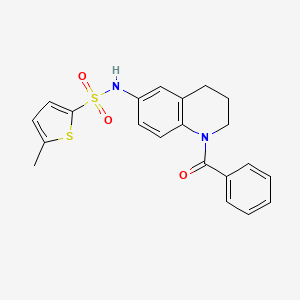

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566891.png)